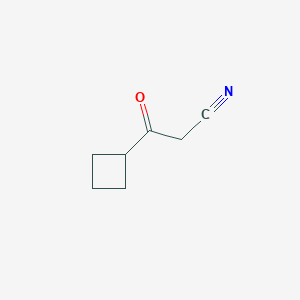

3-Cyclobutyl-3-oxopropanenitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclobutyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJYSJUMDLMTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551370 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-89-3 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclobutyl 3 Oxopropanenitrile and Its Advanced Derivatives

Conventional Synthetic Routes to 3-Oxopropanenitriles

Traditional methods for synthesizing 3-oxopropanenitriles often involve electrophilic cyanoacetylation and condensation reactions. These established routes provide reliable access to the target compounds.

Electrophilic Cyanoacetylation Reactions

Electrophilic cyanoacetylation is a key method for the synthesis of 3-oxopropanenitriles. researchgate.net This reaction typically involves the use of a cyanoacetylating agent that reacts with a suitable substrate. One common approach is the use of a mixed anhydride (B1165640), such as acetic 2-cyanoacetic anhydride, which can be prepared from cyanoacetic acid and acetic anhydride. nih.gov The subsequent reaction with an aromatic or heterocyclic compound, often in the presence of a Lewis acid catalyst like indium trichloride, yields the corresponding 3-oxoalkanenitrile. nih.gov For instance, the reaction of N-methyl-benzimidazole with the cyanoanhydride formed from cyanoacetic acid and acetic anhydride leads to the formation of a substituted acetonitrile (B52724) derivative. researchgate.net This method has been successfully applied to a variety of heterocyclic and electron-poor aromatic compounds. researchgate.net

Another approach involves the reaction of amides with acetonitriles. For example, secondary amides can be converted to β-ketonitriles in a one-pot procedure. rsc.org

Condensation Reactions Involving Cyclobutyl Ketone Precursors

Condensation reactions provide another important pathway to 3-oxopropanenitriles. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, can be utilized. This reaction involves the condensation of a ketone with an ester in the presence of a strong base. While specific examples for 3-cyclobutyl-3-oxopropanenitrile are not detailed in the provided results, the general mechanism involves the formation of an enolate from a ketone, which then acts as a nucleophile attacking the carbonyl carbon of another molecule. vanderbilt.edu

A related method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). nih.gov This reaction is often catalyzed by a base. For instance, the reaction of arylglyoxal monohydrates with 3-(1H-indol-3-yl)-3-oxopropanenitriles in the presence of a base leads to the formation of polyfunctionalized furan (B31954) derivatives through a tandem Knoevenagel condensation. nih.gov

Innovations in the Synthesis of this compound Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing 3-oxopropanenitriles and their derivatives.

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and procedural simplicity. nih.govmdpi.com These reactions are advantageous for creating diverse molecular scaffolds. For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile has been used to synthesize novel tetrazolopyrimidine derivatives. mdpi.com Similarly, 3-triazolyl-2-iminochromenes have been synthesized via a catalytic three-component condensation. researchgate.net These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to afford the final products in good yields. nih.gov

Green Chemistry Protocols for 3-Oxopropanenitrile (B1221605) Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the context of 3-oxopropanenitrile synthesis, this has led to the development of more environmentally benign protocols. The use of microwave irradiation, for instance, can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netwjpmr.com Solvent-free reaction conditions are another key aspect of green chemistry, minimizing the use of volatile organic compounds. wjpmr.com Furthermore, the replacement of hazardous reagents with greener alternatives, such as using methanol (B129727) as a methylating agent instead of highly toxic dimethyl sulfate, contributes to safer and more sustainable synthetic routes. nih.gov The use of water as a solvent and the development of catalytic reactions that can be performed at neutral pH and ambient temperatures are also important green chemistry strategies. researchgate.net

Functionalization Strategies for Enhancing Molecular Complexity

The functionalization of the cyclobutane (B1203170) ring is crucial for creating advanced derivatives with enhanced molecular complexity and potentially improved pharmacological properties. nih.gov A sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.gov This method involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization with various coupling partners. nih.gov This allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity. nih.gov

Another strategy involves the isosteric replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group, which can improve metabolic stability. nih.gov This is achieved by reacting cyclobutylcarboxylic acids with sulfur tetrafluoride. nih.gov

Synthesis of Chiral this compound Derivatives

The generation of chiral this compound derivatives primarily involves the asymmetric reduction of the prochiral ketone in the parent molecule, this compound. This transformation yields the corresponding chiral β-hydroxy nitrile, 3-cyclobutyl-3-hydroxypropanenitrile, a versatile intermediate for further synthetic modifications. The key to this process lies in the use of chiral catalysts or biocatalysts that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer over the other.

Several powerful strategies have been developed for the enantioselective reduction of ketones, which are applicable to the synthesis of chiral 3-cyclobutyl-3-hydroxypropanenitrile. These methods can be broadly categorized into catalytic asymmetric reduction and biocatalytic reduction.

Catalytic Asymmetric Reduction:

One of the most reliable methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane (B79455) (BH₃) or catecholborane. wikipedia.orgnih.gov The chiral catalyst creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus inducing high enantioselectivity. The steric and electronic properties of the substituents on the ketone play a crucial role in the efficiency and selectivity of the reduction. For this compound, the cyclobutyl group and the cyanomethylene group would be the two substituents dictating the stereochemical outcome.

Another significant approach is asymmetric transfer hydrogenation, which utilizes chiral transition metal complexes as catalysts. wikipedia.org Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands have proven to be highly effective for the reduction of a wide range of ketones. The hydrogen source for this reaction is often an inexpensive and readily available molecule like isopropanol (B130326) or formic acid. The choice of the metal and the chiral ligand is critical for achieving high yields and enantiomeric excess (e.e.).

Biocatalytic Reduction:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, particularly ketoreductases (KREDs), are highly efficient in catalyzing the asymmetric reduction of ketones to their corresponding chiral alcohols. nih.govnih.gov These enzymes operate under mild reaction conditions, typically in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. The use of recombinant microorganisms expressing specific ketoreductases has made this technology more accessible and scalable. For the synthesis of chiral 3-cyclobutyl-3-hydroxypropanenitrile, a suitable ketoreductase would recognize the cyclobutyl ketone substrate and reduce it to the desired enantiomer of the alcohol with high purity. The enantioselectivity can sometimes be influenced or even switched by the addition of certain additives, such as γ-cyclodextrin. nih.gov

The resulting chiral 3-cyclobutyl-3-hydroxypropanenitrile is a valuable building block. The hydroxyl group can be further functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, opening avenues to a wide range of chiral 3-cyclobutyl derivatives. researchgate.netresearchgate.net

Below is a data table summarizing the expected outcomes for the asymmetric reduction of a model substrate, cyclobutyl methyl ketone, which serves as a proxy for this compound, based on established methodologies.

| Catalyst/Enzyme | Reducing Agent | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-CBS Catalyst | BH₃·SMe₂ | Cyclobutyl methyl ketone | (R)-1-Cyclobutylethanol | >95 | >98 |

| RuCl₂(S,S)-TsDPEN | HCOOH/NEt₃ | Cyclobutyl methyl ketone | (S)-1-Cyclobutylethanol | ~90 | ~97 |

| Ketoreductase (KRED) | Isopropanol | Cyclobutyl methyl ketone | (S)- or (R)-1-Cyclobutylethanol | >99 | >99 |

Table 1: Representative Asymmetric Reductions of a Model Cyclobutyl Ketone

Chemical Reactivity and Mechanistic Investigations of 3 Cyclobutyl 3 Oxopropanenitrile

Fundamental Reaction Pathways of the 3-Cyclobutyl-3-oxopropanenitrile Scaffold

The this compound scaffold is amenable to a variety of fundamental reaction pathways, owing to the presence of the reactive ketone and nitrile functionalities, as well as the adjacent active methylene (B1212753) group. Research into related 3-oxoalkanenitriles has revealed several key transformations that this scaffold can be expected to undergo.

One of the primary reaction pathways involves the condensation with various reagents . For instance, 3-oxoalkanenitriles have been shown to react with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce enamino-nitriles. nih.govnih.govresearchgate.net These intermediates are valuable precursors for the synthesis of heterocyclic compounds.

Another significant pathway is cyclization , often in tandem with other reactions. For example, the reaction of 3-oxoalkanenitriles with malononitrile (B47326) can lead to the formation of 2-dialkylaminopyridines through a sequence that includes a rearrangement. nih.govnih.govresearchgate.net Similarly, reactions with ethyl acetoacetate (B1235776) can yield 2-oxopyran-3-carbonitriles, also involving a rearrangement process. nih.govnih.gov The reaction with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can afford pyridine-3-carbonitriles. nih.govnih.govresearchgate.net

Furthermore, self-condensation or trimerization represents another potential reaction pathway. Under certain conditions, such as heating in the presence of a zeolite catalyst, 3-oxoalkanenitriles can self-trimerize to form aniline (B41778) derivatives. nih.govnih.govresearchgate.net

The synthesis of various heterocyclic systems often utilizes 3-oxoalkanenitriles as key building blocks. For example, they are employed in the synthesis of pyridones, which are important motifs in medicinal chemistry. chemrxiv.orgnih.gov The Guareschi synthesis and Knoevenagel-type condensations are classical methods for constructing 2-pyridones from acyclic precursors like 3-oxoalkanenitriles. chemrxiv.org

The reactivity of the scaffold can be summarized in the following table:

| Reagent | Product Type |

| Dimethylformamide dimethyl acetal (DMFDMA) | Enamino-nitriles |

| Malononitrile | 2-Dialkylaminopyridines |

| Ethyl acetoacetate | 2-Oxopyran-3-carbonitriles |

| Acetylacetone/Ammonium acetate | Pyridine-3-carbonitriles |

| Zeolite (heat) | Aniline derivatives |

These fundamental pathways highlight the versatility of the this compound scaffold in organic synthesis, providing access to a wide array of carbocyclic and heterocyclic structures.

Elucidation of Reaction Mechanisms in Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.

Multi-component reactions involving a cascade of elementary steps are highly efficient in building molecular complexity. One such sequence is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While specific studies on this compound are not extensively documented in this exact sequence, the reactivity of related compounds provides significant insights.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration. In the context of this compound, the active methylene group can participate in this reaction with an aldehyde. The resulting product, an α,β-unsaturated ketone, is an excellent Michael acceptor. A subsequent Michael addition of a nucleophile, followed by an intramolecular cyclization and potential oxidation, can lead to a variety of heterocyclic structures.

Research on 3-oxoalkanenitriles has uncovered unexpected rearrangement reactions that lead to the formation of novel products. nih.govnih.govresearchgate.net For example, the reaction of enamino-nitriles (derived from 3-oxoalkanenitriles and DMFDMA) with malononitrile to yield 2-dialkylaminopyridines proceeds through a previously unobserved rearrangement pathway. nih.govnih.govresearchgate.net A plausible mechanism for this transformation involves the initial formation of a Michael adduct, which then undergoes a series of intramolecular cyclizations and ring-opening/closing steps, ultimately leading to the rearranged pyridine (B92270) ring.

Similarly, the formation of 2-oxopyran-3-carbonitriles from the reaction of 3-oxoalkanenitriles with ethyl acetoacetate is also proposed to occur via an unexpected rearrangement. nih.govnih.gov These findings suggest that the chemistry of this compound may also feature such novel rearrangement phenomena, providing opportunities for the discovery of new synthetic routes to complex molecules. A well-known rearrangement in organic chemistry that involves an oxime is the Beckmann rearrangement, which converts an oxime into an amide or a nitrile. masterorganicchemistry.com

The reactivity of this compound is dictated by the interplay between its nitrile and carbonyl functionalities. The carbonyl group, being a ketone, is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to the formation of alcohols upon reduction, or can initiate condensation reactions as seen in the Knoevenagel reaction.

The nitrile group is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. The α-carbon to the nitrile group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The relative reactivity of the nitrile and carbonyl groups can be influenced by the reaction conditions. For example, in the presence of a strong reducing agent like lithium aluminum hydride, both the ketone and the nitrile are likely to be reduced. However, by choosing a milder or more selective reagent, it may be possible to react one functional group preferentially over the other.

The following table summarizes the general reactivity of the functional groups:

| Functional Group | Type of Reaction | Potential Products |

| Carbonyl (Ketone) | Nucleophilic Addition | Alcohols, Hemiketals, Ketals |

| Condensation | Enones, Heterocycles | |

| Nitrile | Hydrolysis | Carboxylic Acids, Amides |

| Reduction | Amines | |

| Nucleophilic Addition | Imines, Ketones (after hydrolysis) | |

| Active Methylene | Deprotonation | Carbanion for C-C bond formation |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies would focus on determining the rate of reaction and how it is affected by factors such as concentration of reactants, temperature, and the presence of a catalyst. For the multi-step reactions that this compound can undergo, identifying the rate-determining step is a key objective of kinetic analysis. For example, in a Knoevenagel condensation-Michael addition sequence, either the initial condensation or the subsequent Michael addition could be the slower, rate-limiting step, depending on the specific reactants and conditions.

Thermodynamic studies would provide information on the energy changes that occur during a reaction, indicating the position of the equilibrium and the relative stability of reactants and products. The enthalpy (ΔH) and entropy (ΔS) of reaction can be determined, and from these, the Gibbs free energy change (ΔG) can be calculated to predict the spontaneity of a reaction. For the rearrangement reactions observed in 3-oxoalkanenitrile chemistry, thermodynamic calculations could help to explain why the rearranged product is favored over other potential isomers.

Theoretical and computational chemistry can be powerful tools for investigating the kinetics and thermodynamics of these reactions. researchgate.netekb.eg By modeling the potential energy surface of a reaction, it is possible to calculate the activation energies for different pathways, providing a theoretical basis for understanding the observed product distribution.

Strategic Applications of 3 Cyclobutyl 3 Oxopropanenitrile in Complex Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds Utilizing 3-Cyclobutyl-3-oxopropanenitrile as a Building Block

The presence of both a carbonyl group and an activated methylene (B1212753) group (alpha to the nitrile) makes this compound an ideal precursor for a variety of condensation and cyclization reactions to form heterocyclic systems.

Pyrazoles: One of the most direct applications of β-ketonitriles like this compound is in the synthesis of 5-aminopyrazoles. nih.govchim.it The reaction proceeds via a condensation reaction with hydrazine (B178648) or its derivatives. The mechanism involves an initial nucleophilic attack by the hydrazine on the electrophilic carbonyl carbon of the cyclobutyl ketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-amino-3-cyclobutylpyrazole ring. nih.gov This method is highly versatile and efficient for creating substituted pyrazoles. nih.govrsc.org

Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry. This compound can be strategically employed in the construction of this fused heterocyclic system. A common synthetic strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent. nih.govresearchgate.net In this context, this compound serves as the 1,3-dicarbonyl equivalent. The reaction sequence typically begins with the condensation of the amino group of the pyrazole (B372694) with the cyclobutyl ketone, followed by intramolecular cyclization involving the pyrazole ring and the nitrile group to form the pyridine (B92270) ring. Multicomponent reactions, where an aldehyde, a 5-aminopyrazole, and a β-ketonitrile are reacted in one pot, also provide an efficient route to these complex scaffolds. chim.it

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Co-reactant(s) | Key Reaction Type |

|---|---|---|

| 5-Aminopyrazole | Hydrazine | Condensation/Cyclization |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Condensation/Cyclization |

| Pyrrole | α-Haloketone, Amine | Hantzsch-type Synthesis |

Indole Derivatives: While not a direct precursor for common indole syntheses like the Fischer or Madelung methods, this compound can be envisioned as a component in syntheses such as the Nenitzescu indole synthesis. wikipedia.orgsynarchive.com This reaction typically involves the condensation of a benzoquinone with a β-amino-α,β-unsaturated ester or nitrile (enaminonitrile). This compound can be readily converted to its corresponding enamine or enaminonitrile, which could then undergo a Michael addition to a benzoquinone, followed by cyclization and elimination to yield a 5-hydroxyindole derivative bearing a cyclobutyl moiety.

Thienoindole Derivatives: The synthesis of the thienoindole scaffold from this compound is not a direct or commonly documented pathway. However, its utility can be proposed in a multi-step sequence. A key step would be the initial construction of a substituted thiophene ring. The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a powerful method for synthesizing 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.org Although this compound contains both the carbonyl and the active methylene components, a directed Gewald-type reaction with an additional α-mercapto ketone could potentially lead to a polysubstituted thiophene. This thiophene intermediate, appropriately functionalized, could then undergo subsequent reactions, such as palladium-catalyzed cross-coupling followed by cyclization, to form the fused thienoindole ring system.

Pyrrole Frameworks: The synthesis of highly substituted pyrroles can be achieved using this compound as the β-ketonitrile component in reactions analogous to the Hantzsch or Knorr pyrrole syntheses. wikipedia.orgpharmaguideline.com For instance, a three-component reaction between an α-hydroxyketone, a primary amine, and this compound can yield densely functionalized 3-cyanopyrroles. rsc.org The reaction proceeds under mild conditions and demonstrates the versatility of β-ketonitriles in constructing these fundamental five-membered heterocycles.

Quinazoline (B50416) Frameworks: The quinazoline skeleton is prevalent in many biologically active compounds. This compound can serve as a precursor for quinazoline synthesis through reactions such as the Niementowski quinazoline synthesis. frontiersin.org This reaction involves the thermal condensation of anthranilic acid (or its derivatives) with a carbonyl compound. The reaction of anthranilic acid with this compound would be expected to form a 2-substituted-4-quinazolinone, where the cyclobutyl group is incorporated into the final structure. Modified Friedländer-type syntheses, reacting 2-aminobenzonitriles with β-ketonitriles, also offer a viable route to quinazoline derivatives. mdpi.com

Role in Cascade and Domino Reactions

The structural features of this compound make it an excellent substrate for cascade and domino reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. rsc.orgnih.gov These reactions leverage the compound's multiple reactive sites to rapidly build molecular complexity from simple starting materials.

A typical domino sequence involving a β-ketonitrile starts with a Knoevenagel condensation of the active methylene group with an aldehyde. researchgate.net The resulting α,β-unsaturated intermediate can then undergo a subsequent intramolecular or intermolecular reaction. For example, a multicomponent reaction between an aldehyde, this compound, and another nucleophile (like malononitrile (B47326) or a pyrazolone) can lead to complex heterocyclic systems like dihydropyrans or pyranopyrazoles through a domino Knoevenagel condensation-Michael addition-cyclization sequence. rsc.orgresearchgate.net The ability to form several C-C and C-N bonds in one pot highlights the strategic importance of this building block in efficient organic synthesis.

Precursor in the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The cyclobutane (B1203170) ring is a structural motif found in a number of complex natural products and is increasingly utilized in medicinal chemistry. semanticscholar.orgresearchgate.netrsc.org This four-membered carbocycle can impart unique conformational constraints, improve metabolic stability, and serve as a bioisostere for other groups like phenyl rings or gem-dimethyl groups. nih.govcancer.govru.nl

While specific examples of the direct use of this compound in the total synthesis of a natural product are not widely documented, its potential as a strategic precursor is significant. It provides a compact and efficient way to introduce the cyclobutylcarbonyl unit into a larger molecule. Many synthetic strategies for cyclobutane-containing natural products, such as solanoeclepin A or piperarborenine B, rely on the construction of the cyclobutane ring at a late stage. semanticscholar.orgauburn.edu The availability of this compound as a starting material offers an alternative retrosynthetic disconnection, where the cyclobutane moiety is incorporated early in the synthesis.

In pharmaceutical development, the cyclobutyl group is valued for its ability to fill hydrophobic pockets in enzymes, direct the orientation of key pharmacophores, and enhance drug-like properties. nih.govresearchgate.netexlibrisgroup.com As a versatile intermediate, this compound can be used to synthesize libraries of novel heterocyclic compounds containing this desirable carbocyclic fragment for screening and lead optimization in drug discovery programs.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Amino-3-cyclobutylpyrazole |

| Hydrazine |

| Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole |

| Indole |

| Benzoquinone |

| Thienoindole |

| Thiophene |

| Pyrrole |

| Quinazoline |

| Anthranilic acid |

| 2-Aminobenzonitrile |

| Solanoeclepin A |

Medicinal Chemistry Research and Biological Activity Profiling of 3 Cyclobutyl 3 Oxopropanenitrile Derivatives

Rational Design and Synthesis of Bioactive Compounds Bearing the 3-Cyclobutyl-3-oxopropanenitrile Moiety

The this compound scaffold is a versatile starting point for the synthesis of a variety of bioactive molecules. googleapis.comnih.gov Its structural features, including the cyclobutyl ring and the cyano group, can be strategically modified to optimize interactions with specific biological targets. The cyclobutyl group, for instance, can serve as a bioisosteric replacement for other functionalities, such as a tert-butyl group, potentially improving metabolic stability and other pharmacokinetic properties. nih.gov

The synthesis of derivatives often involves the reaction of this compound with various reagents to introduce different functional groups and build more complex molecular architectures. googleapis.com For example, derivatives have been created by reacting this compound with other molecules to form larger compounds with specific biological activities. googleapis.com A notable example is the synthesis of 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, a potent Janus kinase (JAK) inhibitor. googleapis.comgoogle.comgoogle.com This compound and its analogs, including its R and S enantiomers and methylcyclobutane (B3344168) derivatives, have been developed for their potential in treating a range of diseases. googleapis.comgoogle.comgoogle.com

Janus Kinase (JAK) Inhibitor Development and Structure-Activity Relationship (SAR) Studies

The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that are integral to immune function and hematopoiesis. nih.govnih.gov Dysregulation of JAK-STAT signaling is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers. googleapis.comnih.gov Consequently, the development of JAK inhibitors has become a significant area of therapeutic research. mdpi.com

Derivatives of this compound have emerged as a promising class of JAK inhibitors. googleapis.comgoogle.com The cyanoacetyl moiety of these compounds is critical for their interaction with the ATP-binding site of the JAK enzymes, contributing to the stabilization of the inhibitor-enzyme complex. mdpi.com

Exploration of Selectivity Profiles Across JAK1, JAK2, JAK3, and TYK2 Isoforms

Achieving selectivity for specific JAK isoforms is a key objective in the development of JAK inhibitors to minimize off-target effects and improve safety profiles. nih.govmdpi.com While some first-generation JAK inhibitors are non-selective, newer agents are designed to target specific JAKs. nih.gov

Research has shown that derivatives of this compound can exhibit varying degrees of selectivity for the different JAK isoforms. nih.govnih.gov For example, tofacitinib, a well-known JAK inhibitor, demonstrates inhibitory activity against JAK1, JAK2, and JAK3, with lesser activity against TYK2. mdpi.com The selectivity of these inhibitors is influenced by subtle differences in the amino acid sequences of the ATP-binding pockets of the JAK isoforms. mdpi.com Specifically, the presence of a cysteine residue (Cys909) in JAK3, as opposed to a serine in the other JAKs, provides a unique target for designing selective covalent inhibitors. mdpi.com

Table 1: Selectivity of Various JAK Inhibitors

| Inhibitor | Primary JAK Target(s) | Notes |

| Tofacitinib | JAK1, JAK3 | Also inhibits JAK2 and to a lesser extent, TYK2. mdpi.comnih.gov |

| Baricitinib | JAK1, JAK2 | A selective inhibitor for these two isoforms. mdpi.comnih.gov |

| Ruxolitinib | JAK1, JAK2 | Shows moderate inhibitory activity against TYK2 as well. mdpi.com |

| Filgotinib | JAK1 | A selective JAK1 inhibitor. nih.gov |

| Peficitinib | JAK2, JAK3, TYK2 | Exhibits selectivity for these three isoforms. nih.gov |

| Ritlecitinib | JAK3 | A covalent inhibitor with high selectivity for JAK3. nih.gov |

| Deucravacitinib | TYK2 | An allosteric inhibitor with high specificity for TYK2. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design for JAK Inhibitors

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.govmdpi.comresearchgate.net This approach is instrumental in the design and discovery of new JAK inhibitors. mdpi.comresearchgate.netnih.gov

By analyzing the structures of known JAK inhibitors, researchers can develop pharmacophore models that define the key interactions, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions, necessary for binding to the ATP-binding site of JAKs. mdpi.comresearchgate.netpreprints.org These models can then be used to virtually screen large compound libraries to identify novel molecules with the potential to be active JAK inhibitors. mdpi.comnih.gov For instance, pharmacophore models for JAK3 have been generated using known inhibitors to identify key features for binding. nih.gov

Optimization of Potency and Selectivity in this compound-Derived JAK Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. nih.gov For this compound-derived JAK inhibitors, SAR studies have focused on modifying different parts of the molecule to enhance its interaction with the target enzyme. nih.govbiorxiv.org

Discovery and Development of Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria, has created an urgent need for new antimalarial drugs. nih.gov Research efforts have identified several classes of compounds with potential antimalarial activity, including derivatives of cyclopropyl (B3062369) carboxamides. nih.govresearchgate.net

One promising series of cyclopropyl carboxamides demonstrated potent in vitro activity against P. falciparum. nih.gov While not directly derived from this compound, the exploration of small-ring structures like cyclopropane (B1198618) in antimalarial drug discovery suggests a potential avenue for future research involving cyclobutane-containing compounds. nih.gov The structural similarities and the recognized bioactivity of the cyclobutyl moiety could inspire the design of novel antimalarial agents based on the this compound scaffold.

Research on p53 Reactivators

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers, p53 is inactivated by mutation or other mechanisms. Reactivating mutant p53 is a promising therapeutic strategy.

While direct evidence linking this compound derivatives to p53 reactivation is not yet established in the provided context, the broader field of small molecule drug discovery for cancer therapy is highly active. The structural motifs present in this compound and its derivatives could potentially be adapted or incorporated into scaffolds designed to interact with and reactivate mutant p53. The exploration of diverse chemical spaces is a key strategy in the search for novel p53 reactivators.

Investigation of Other Potential Biological Targets and Therapeutic Applications

While initial interest in derivatives of this compound has often centered on their potential as protein kinase inhibitors, including Glycogen Synthase Kinase 3 (GSK-3), broader investigations have revealed that these scaffolds can interact with other significant biological targets. This diversification of their activity profile opens up new avenues for potential therapeutic applications beyond a single enzyme family. The inherent structural features of the cyclobutyl-containing pyrazole (B372694) core, formed from the cyclization of this compound, allow for the development of compounds with distinct and sometimes unexpected biological activities.

Research into pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from this compound, has demonstrated their potential to modulate key components of cellular processes distinct from protein kinase signaling. These investigations highlight the versatility of this chemical scaffold in medicinal chemistry.

One notable area of investigation has been the evaluation of pyrazolo[3,4-b]pyridine derivatives as anticancer agents that target the microtubule network. A study focused on synthesizing and evaluating a series of novel pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin (B1194345) A-4. nih.gov These compounds were designed to act as tubulin polymerization inhibitors. The research demonstrated that some of these derivatives displayed significant antiproliferative effects against various cancer cell lines. nih.gov The most potent compound identified in the study was found to induce cell cycle arrest in the G2/M phase, a characteristic effect of agents that disrupt microtubule dynamics. nih.gov Molecular modeling suggested that this derivative likely binds to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.gov This line of research suggests a potential therapeutic application for these derivatives in oncology, functioning as antimitotic agents. nih.gov

Table 1: Antiproliferative Activity of a Key Pyrazolo[3,4-b]pyridine Derivative

| Compound | Cell Line | IC₅₀ (μM) | Biological Target |

|---|

Note: This table is based on findings reported in the referenced study. nih.gov

In a different therapeutic context, derivatives of this compound have been explored as agents for cardiovascular diseases. Specifically, a series of pyrazolo[3,4-b]pyridin-3-yl pyrimidine (B1678525) derivatives were synthesized and evaluated for their ability to activate soluble guanylate cyclase (sGC). nih.gov sGC is a critical enzyme in the nitric oxide signaling pathway, and its stimulation leads to vasodilation. The study identified a lead compound that exhibited potent in vitro activity, comparable to the established sGC stimulator riociguat. nih.gov This compound demonstrated efficacy in ex vivo models, including preconstricted rat thoracic aorta rings and a Langendorff heart preparation. nih.gov These findings point towards a potential therapeutic use for these derivatives in the treatment of pulmonary hypertension. nih.gov

Table 2: Activity of a Lead sGC Stimulator

| Compound | Biological Target | In Vitro Activity Comparison | Potential Therapeutic Application |

|---|

Note: This table is based on findings reported in the referenced study. nih.gov

The initial link to GSK-3 inhibition for pyrazole-based compounds derived from this compound hints at a broader potential for activity against other protein kinases. nih.govnih.gov The human kinome consists of a large family of structurally related enzymes, and inhibitors often exhibit activity against multiple kinases. promega.com The development of kinase inhibitor screening panels allows for the assessment of a compound's selectivity across a wide range of kinases. ed.ac.ukreactionbiology.comeurofinsdiscovery.com While specific screening data for a broad panel of kinases for derivatives of this compound is not extensively published in the public domain, the established activity against GSK-3 suggests that these compounds could be valuable candidates for broader kinase profiling. Such studies would be crucial to identify additional oncology or inflammatory disease targets and to understand the off-target effects that could influence their therapeutic potential. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, has been shown to exhibit a wide range of biological activities, including anticancer effects through the inhibition of various enzymes. ekb.eg

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Combretastatin A-4 |

Catalytic Strategies in the Chemistry of 3 Cyclobutyl 3 Oxopropanenitrile

Transition Metal-Catalyzed Transformations Involving 3-Oxopropanenitrile (B1221605) Substrates

Transition metal catalysis offers a powerful toolkit for the functionalization of 3-oxopropanenitrile substrates. nih.gov The dual reactivity of the keto and nitrile groups allows for a variety of transformations, including cross-coupling, addition, and cyclization reactions. nih.gov Palladium, in particular, has proven to be a versatile metal in this context, capable of promoting a myriad of organic transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent a cornerstone of modern organic synthesis and can be applied to derivatives of 3-oxopropanenitriles. researchgate.netyoutube.commcmaster.ca For instance, the ketone moiety can be transformed into an enol triflate, which can then participate in cross-coupling reactions to form new carbon-carbon bonds at the α-position. Furthermore, the nitrile group itself can undergo catalytic transformations. Transition-metal-catalyzed additions of organoboronic acids to the nitrile group can lead to the formation of ketones. nih.gov

Recent advancements have focused on the development of cascade reactions, where multiple bond-forming events occur in a single operation. nih.gov These processes, often catalyzed by transition metals, allow for the rapid construction of complex carbocyclic and heterocyclic scaffolds from simple β-ketonitrile precursors. nih.gov For example, palladium-catalyzed cascade additions and cyclizations of boronic acids with nitriles can furnish a variety of functionalized molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on β-Ketonitrile Analogs

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Palladium(II) acetate (B1210297)/Ligand | β-Ketonitrile | α-Arylated β-Ketonitrile | mdpi.com |

| Rhodium Complex | β-Ketonitrile | Chiral β-Hydroxy Nitrile | nih.gov |

| Palladium Nanoparticles | Aliphatic Nitrile & Organoboron Compound | Aromatic Ketone | frontiersin.org |

Organocatalytic Applications in Stereoselective Reactions of 3-Cyclobutyl-3-oxopropanenitrile

Organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of carbonyl compounds, including β-ketonitriles. youtube.com Chiral small organic molecules can effectively catalyze a wide range of transformations, providing access to optically active products with high stereocontrol. acs.org The β-ketoester structural motif, closely related to β-ketonitriles, has been extensively studied in organocatalytic reactions. acs.org

For this compound, the ketone functionality is a prime target for organocatalytic transformations. Chiral amines, such as proline and its derivatives, can react with the ketone to form an enamine intermediate. This enamine can then undergo stereoselective reactions with various electrophiles, such as aldehydes, imines, and Michael acceptors. youtube.com For example, the asymmetric aldol (B89426) reaction of an enamine derived from this compound with an aldehyde would lead to the formation of a chiral β-hydroxy ketone derivative.

Similarly, chiral phosphoric acids and cinchona alkaloids have been employed as catalysts for a variety of enantioselective transformations. nih.govnih.gov These catalysts can activate the ketone or the incoming electrophile through hydrogen bonding, enabling highly stereoselective bond formations. nih.gov The application of these catalysts to this compound could allow for the enantioselective synthesis of a wide array of chiral building blocks.

Table 2: Organocatalytic Approaches for β-Keto Compound Functionalization

| Organocatalyst Type | Reaction Type | Potential Product from this compound | Reference |

| Chiral Primary/Secondary Amines | Aldol Reaction | Chiral β-Hydroxy-γ-keto Nitrile | youtube.com |

| Cinchona Alkaloid Derivatives | Michael Addition | Chiral γ-Nitro-β-keto Nitrile | mdpi.com |

| Chiral Phosphoric Acid | Mannich Reaction | Chiral β-Amino-γ-keto Nitrile | nih.gov |

Biocatalysis and Enzyme Engineering for this compound Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. semanticscholar.org Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. nih.gov For this compound, enzymatic transformations can target either the ketone or the nitrile group, or both, leading to a variety of valuable derivatives. georgiasouthern.edu

Imine Reductase (IRED)-Mediated Reductive Aminations

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. acs.org They can be employed in a one-pot reductive amination process where a ketone, such as this compound, reacts with an amine to form an imine in situ, which is then stereoselectively reduced by the IRED. acs.org This methodology provides direct access to chiral amines, which are important building blocks in pharmaceuticals. nih.gov

The substrate scope of IREDs is continuously being expanded through enzyme engineering, allowing for the transformation of a wider range of ketones and amines. nih.gov By selecting the appropriate IRED and amine, it is possible to synthesize either enantiomer of the corresponding chiral amine derivative of this compound.

Enzymatic Hydrazone Reduction and its Synthetic Utility

In addition to amines, enzymes can also be used to reduce other C=N bonds, such as those in hydrazones. The enzymatic reduction of a hydrazone formed from this compound would yield a chiral hydrazine (B178648) derivative. These chiral hydrazines are versatile synthetic intermediates that can be further transformed into other valuable compounds.

Furthermore, the biocatalytic reduction of the ketone in β-ketonitriles to produce chiral β-hydroxy nitriles has been successfully demonstrated using carbonyl reductases. acs.orgacs.orgorganic-chemistry.orgacs.orgresearchgate.net These enzymes can exhibit high enantioselectivity, providing access to optically pure β-hydroxy nitriles which are precursors to chiral 1,3-amino alcohols and β-hydroxy carboxylic acids. acs.org

Table 3: Biocatalytic Transformations of β-Ketonitriles

| Enzyme Class | Transformation | Product from this compound | Reference |

| Imine Reductase (IRED) | Reductive Amination | Chiral β-Amino Nitrile | acs.org |

| Carbonyl Reductase | Ketone Reduction | Chiral β-Hydroxy Nitrile | acs.orgacs.org |

| Nitrilase | Nitrile Hydrolysis | Chiral β-Hydroxy Carboxylic Acid (from β-hydroxy nitrile) | acs.orgorganic-chemistry.org |

Application of Heterogeneous and Nanoparticle Catalysts

Heterogeneous and nanoparticle catalysts offer several advantages in chemical synthesis, including ease of separation, reusability, and often enhanced stability and activity. frontiersin.org In the context of this compound, these catalysts can be employed for various transformations, particularly those involving the nitrile group.

Palladium nanoparticles supported on materials like alumina (B75360) have been shown to be effective catalysts for the intermolecular carbopalladation of aliphatic nitriles with organoboron compounds to synthesize ketones. frontiersin.org This methodology could potentially be applied to the nitrile group of this compound. Supported palladium nanoparticles are also effective for the selective hydration of nitriles to amides. lookchem.com

Silver nanoparticles supported on hydroxyapatite (B223615) have been demonstrated to be highly efficient and reusable heterogeneous catalysts for the hydration of a diverse range of nitriles to their corresponding amides in water. rsc.org This green catalytic system could be a valuable tool for the selective transformation of the nitrile functionality in this compound. Furthermore, gold nanoparticles have been utilized for the double hydrosilylation of nitriles to amines. rsc.org Copper oxide nanoparticles have also been reported to catalyze the synthesis of nitriles from alcohols and ammonia, indicating their potential in nitrile-related transformations. researchgate.net

Table 4: Heterogeneous and Nanoparticle Catalysts in Nitrile Chemistry

| Catalyst | Support | Reaction | Potential Application for this compound | Reference |

| Palladium Nanoparticles | γ-Alumina | Carbopalladation of Nitriles | Synthesis of γ-Diketones | frontiersin.org |

| Silver Nanoparticles | Hydroxyapatite | Hydration of Nitriles | Synthesis of 3-Cyclobutyl-3-oxopropanamide | rsc.org |

| Gold Nanoparticles | Titania | Hydrosilylation of Nitriles | Reduction to β-Amino Ketone | rsc.org |

| Copper Oxide Nanoparticles | Carbon | Ammoxidation of Alcohols | Potential for nitrile synthesis/transformation | researchgate.net |

Stereochemical Control and Asymmetric Synthesis Involving 3 Cyclobutyl 3 Oxopropanenitrile

Diastereoselective Transformations and Stereochemical Induction

In theory, the ketone functionality of 3-Cyclobutyl-3-oxopropanenitrile is a prime target for diastereoselective transformations. For instance, reduction of the ketone to a hydroxyl group would generate a new stereocenter. In the presence of a chiral auxiliary or a substrate-directing group, it would be theoretically possible to achieve diastereoselectivity in this reduction. The existing cyclobutyl group could exert some level of stereochemical influence on reactions at the adjacent carbonyl, although the degree of this induction is not documented.

Similarly, reactions at the α-carbon, between the carbonyl and nitrile groups, could be rendered diastereoselective. Alkylation or other modifications at this position, if performed on a chiral derivative of the molecule, could lead to the formation of one diastereomer in preference to another. However, specific examples of such transformations involving this compound are not described in the available literature.

Enantioselective Synthesis of Chiral Molecules from this compound Precursors

The enantioselective synthesis of chiral molecules from achiral starting materials is a cornerstone of modern drug discovery and materials science. This compound, being a prochiral molecule, is a potential starting point for the synthesis of enantiomerically enriched compounds.

A common strategy would be the asymmetric reduction of the ketone. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, is a standard method for the enantioselective hydrogenation of ketones. Application of such a catalyst to this compound would, in principle, yield a chiral β-hydroxynitrile. The efficiency and enantioselectivity of such a reaction would be highly dependent on the specific catalyst and reaction conditions employed.

| Hypothetical Enantioselective Reaction | Potential Chiral Product | Class of Catalyst | Potential Outcome |

| Asymmetric Hydrogenation | (R)- or (S)-3-Cyclobutyl-3-hydroxypropanenitrile | Chiral Ruthenium-Diphosphine Complexes | High enantiomeric excess (ee) |

| Asymmetric Transfer Hydrogenation | (R)- or (S)-3-Cyclobutyl-3-hydroxypropanenitrile | Chiral Rhodium or Iridium Complexes | Variable enantioselectivity |

| Biocatalytic Reduction | (R)- or (S)-3-Cyclobutyl-3-hydroxypropanenitrile | Ketoreductases (KREDs) | High enantioselectivity and stereospecificity |

This table represents a theoretical application of established synthetic methods to this compound, as specific experimental data is not available.

Control of Stereochemistry in Cyclobutyl Ring Systems

The cyclobutyl ring itself presents a unique stereochemical challenge. While the parent this compound has a plane of symmetry through the cyclobutyl ring, functionalization of the ring or transformations that induce chirality on the ring would require specific stereocontrol.

For instance, if the cyclobutyl ring were to be unsaturated, subsequent stereoselective reactions such as hydrogenation or epoxidation could be envisioned to control the relative stereochemistry of the substituents on the four-membered ring. Furthermore, ring-opening or ring-expansion reactions of the cyclobutyl group, if performed under asymmetric conditions, could lead to the formation of chiral products with defined stereochemistry. At present, there is a lack of published research detailing such stereochemical control specifically originating from this compound.

Computational and Theoretical Studies of 3 Cyclobutyl 3 Oxopropanenitrile

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetic Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms at the atomic level. nih.govijcce.ac.ir For 3-Cyclobutyl-3-oxopropanenitrile, these calculations can map out the potential energy surface for its various chemical transformations, identifying transition states and intermediates to predict the most likely reaction pathways.

A primary area of investigation for β-keto nitriles is their tautomerism and reactivity at the α-carbon. DFT calculations can model the keto-enol tautomerization of this compound, determining the relative stabilities of the tautomers and the energy barrier for their interconversion. Such calculations often reveal that while the keto form is generally more stable, the enol or enolate form is a crucial intermediate in many reactions, such as alkylations and condensations.

Furthermore, the reaction mechanisms for processes like the Blaise reaction, which converts nitriles to β-keto esters, can be computationally modeled. youtube.com By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. These profiles are essential for understanding reaction kinetics and for optimizing reaction conditions. For instance, a hypothetical reaction profile for a nucleophilic addition to the carbonyl group of this compound can be estimated, providing insights into the reaction's feasibility.

Table 1: Hypothetical Energetic Profile for Nucleophilic Addition to this compound

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (this compound + Nucleophile) | 0 | Initial state |

| 2 | Transition State 1 | +15 to +25 | Nucleophilic attack on the carbonyl carbon |

| 3 | Intermediate (Tetrahedral) | -5 to -10 | Formation of the tetrahedral intermediate |

| 4 | Transition State 2 | +5 to +15 | Protonation of the oxygen atom |

| 5 | Product | -15 to -30 | Final product of the addition reaction |

Note: The energy values in this table are illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for the exact reactants and reaction conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The nitrile group is a recognized pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a ligand like this compound might bind to a protein's active site.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. mdpi.comfrontiersin.org For this compound, docking studies could be performed against a variety of enzymes where β-keto nitriles or similar structures have shown inhibitory activity. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes. nih.gov The cyclobutyl moiety, while largely hydrophobic, provides a rigid scaffold that can influence the molecule's orientation within a binding pocket.

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex. chemrxiv.org An MD simulation tracks the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the network of interactions. For instance, an MD simulation could reveal whether key hydrogen bonds between the nitrile nitrogen and protein residues are maintained over the simulation time, providing confidence in the docked pose.

Table 2: Potential Interactions of this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein | Typical Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | Nitrile Nitrogen | Serine, Threonine, Arginine | -2 to -5 |

| Hydrogen Bond | Carbonyl Oxygen | Lysine, Histidine | -2 to -5 |

| Hydrophobic | Cyclobutyl Ring | Leucine, Isoleucine, Valine | -1 to -3 |

| van der Waals | Entire Ligand | Various | Variable |

Structure-Based Drug Design and Virtual Screening Methodologies

Structure-based drug design and virtual screening are foundational approaches in modern drug discovery, aiming to identify novel drug candidates from large chemical libraries. nih.govnih.gov The compound this compound can serve as a fragment or a starting point for such computational campaigns.

In a virtual screening workflow, a library of millions of compounds can be computationally docked against a target protein. nih.gov If this compound is identified as a hit, its derivatives can be synthesized and tested, or it can be used to build a pharmacophore model. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For this molecule, a simple pharmacophore might consist of a hydrogen bond acceptor (the nitrile and carbonyl groups) and a hydrophobic feature (the cyclobutyl ring). This model can then be used to rapidly screen large databases for molecules with a similar arrangement of features.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational methodology. nih.govmdpi.com If a series of analogs of this compound were synthesized and their biological activities measured, a QSAR model could be developed to correlate their chemical structures with their activities. Such models can then predict the activity of new, unsynthesized compounds, guiding further synthetic efforts.

Table 3: Illustrative Virtual Screening Workflow for this compound Analogs

| Step | Description | Computational Tool/Method | Desired Outcome |

| 1 | Target Selection and Preparation | - | A validated 3D structure of the target protein. |

| 2 | Library Generation | - | A large database of virtual compounds, including derivatives of this compound. |

| 3 | High-Throughput Virtual Screening | Docking Software (e.g., AutoDock, Glide) | A ranked list of compounds based on predicted binding affinity. |

| 4 | Hit Filtering and Selection | Pharmacophore Modeling, ADME Prediction | A smaller set of promising candidates with good predicted binding and drug-like properties. |

| 5 | Experimental Validation | - | Experimental confirmation of the biological activity of the selected hits. |

Prediction of Reactivity and Selectivity via Computational Models

Computational models based on conceptual DFT can predict the intrinsic reactivity and selectivity of a molecule. rsc.orgmdpi.com For this compound, these models can identify the most reactive sites for nucleophilic and electrophilic attack, providing a theoretical basis for its chemical behavior.

Key descriptors such as the Fukui functions, local softness, and the electrophilicity/nucleophilicity indices can be calculated. mdpi.com The analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also crucial. For this compound, the LUMO is likely to be centered on the carbonyl carbon and the nitrile carbon, indicating these as the primary sites for nucleophilic attack. The HOMO would likely be located on the enolate form of the molecule, indicating the α-carbon as the primary site for electrophilic attack.

These computational models can also predict the regioselectivity of reactions. For example, in a reaction with an ambident nucleophile, calculations can determine whether the reaction is more likely to occur at the carbonyl carbon or the nitrile carbon. The strain energy of the cyclobutane (B1203170) ring can also be computationally evaluated to understand its influence on the reactivity of the adjacent carbonyl group. smu.edunih.govmasterorganicchemistry.com Strain release can be a driving force in certain reactions, potentially altering the expected reactivity patterns. acs.org

Table 4: Conceptual DFT Descriptors and Their Predicted Implications for this compound

| Descriptor | Definition | Predicted Location/Value | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital. | Likely on the enolate α-carbon. | Site of electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost vacant electron orbital. | Likely on the carbonyl and nitrile carbons. | Site of nucleophilic attack. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | Moderate to high. | Susceptible to nucleophilic attack. |

| Nucleophilicity Index (N) | A measure of a molecule's ability to donate electrons. | Low (for the keto form). | Not a strong nucleophile itself. |

| Fukui Functions (f-, f+) | Indicate the change in electron density upon addition or removal of an electron. | f- likely high on the enolate α-carbon; f+ likely high on the carbonyl and nitrile carbons. | Pinpoints the most nucleophilic and electrophilic sites. |

Future Research Trajectories and Unaddressed Challenges in 3 Cyclobutyl 3 Oxopropanenitrile Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-Cyclobutyl-3-oxopropanenitrile and its analogues is an area ripe for innovation. Current approaches to β-ketonitriles often involve the acylation of nitrile anions with esters, a classic method that can be improved in terms of efficiency and sustainability. nih.gov

Future research should focus on developing more direct and atom-economical synthetic routes. One promising avenue is the exploration of catalytic carbopalladation of dinitriles, which has been shown to be a practical and highly selective method for preparing β-ketonitriles with excellent functional-group tolerance. organic-chemistry.org The use of organoboron reagents in such palladium-catalyzed additions offers a milder alternative to traditional methods. organic-chemistry.org

Furthermore, rhodium-catalyzed reactions present another exciting frontier. Rhodium catalysts have been successfully employed in the reactions of cyclobutanones to form esters and amides, and in cycloaddition reactions to construct complex cyclic systems. oup.comacs.org Investigating rhodium-catalyzed cross-coupling reactions or C-H activation strategies involving cyclobutanecarbonitrile (B1293925) or related precursors could lead to novel and efficient syntheses of this compound.

A key challenge lies in the stereoselective synthesis of substituted analogues. Developing catalytic asymmetric methods to introduce chirality into the cyclobutane (B1203170) ring or at the α-position to the nitrile would be a significant advancement, opening doors to new classes of chiral building blocks.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

| Improved Acylation | Utilizes readily available starting materials. | Often requires strong bases and may have limited functional group compatibility. | Development of milder and more selective catalysts. |

| Palladium-Catalyzed Carbopalladation | High selectivity and functional group tolerance. organic-chemistry.org | Catalyst cost and optimization for specific substrates. | Broadening the scope of organoboron reagents and dinitrile substrates. |

| Rhodium-Catalyzed Reactions | Potential for novel bond formations and cycloadditions. oup.comacs.org | Catalyst design and control of regioselectivity and stereoselectivity. | Exploration of C-H activation and asymmetric catalysis. |

| Photochemical Synthesis | Can provide access to unique cyclobutane structures from biorenewable sources. nih.govnih.gov | Scalability and control over reaction pathways. | Identifying suitable photosensitizers and reaction conditions for nitrile-containing precursors. |

Expansion of Biological Applications and Target Identification

The biological potential of this compound and its derivatives is largely unexplored but holds considerable promise. The β-ketonitrile moiety is a versatile pharmacophore found in a range of biologically active molecules, including enzyme inhibitors. rsc.orgnih.gov The nitrile group can act as a bioisostere for a ketone or engage in specific interactions with biological targets.

A significant area for future research is the investigation of this compound and its analogues as inhibitors of enzymes where a reactive serine, cysteine, or threonine residue is present in the active site. The electrophilic nature of the ketone in the β-ketonitrile scaffold makes it a potential candidate for covalent modification of such residues. For instance, α-ketoheterocycles have been identified as inhibitors of fatty acid amide hydrolase (FAAH), where the ketone is crucial for activity. nih.gov

Moreover, a patent application has revealed that the closely related 3-cyclopentyl-3-oxopropanenitrile (B9449) can be catalytically reduced to S-3-cyclopentyl-3-hydroxypropionitrile with high stereoselectivity using a carbonyl reductase mutant. google.com This highlights the potential of these compounds as intermediates in the synthesis of chiral bioactive molecules. The resulting chiral β-hydroxynitriles can be valuable building blocks for various pharmaceuticals.

Future studies should involve screening this compound and a library of its analogues against a panel of enzymes, such as proteases, kinases, and metabolic enzymes. Identifying specific biological targets will be crucial for elucidating its mechanism of action and guiding the design of more potent and selective derivatives.

Table 2: Potential Biological Targets and Research Directions

| Potential Target Class | Rationale | Research Approach |

| Serine/Cysteine Proteases | The electrophilic ketone could form a covalent adduct with the active site nucleophile. | Enzyme inhibition assays and structural biology studies to understand binding modes. |

| Kinases | The nitrile group can participate in hydrogen bonding interactions within the ATP-binding pocket. nih.gov | Kinase profiling and structure-activity relationship (SAR) studies. |

| Metabolic Enzymes | The scaffold could mimic natural substrates or intermediates. | Screening against panels of metabolic enzymes and metabolomics studies. |

| Ion Channels | Nitrile-containing compounds have been shown to act as ion channel modulators. nih.gov | Electrophysiological assays to assess effects on ion channel function. |

Development of Innovative Catalytic Systems and Processes

The development of novel catalytic systems is intrinsically linked to advancing the synthesis of this compound and its analogues. A key challenge is the selective functionalization of the cyclobutane ring and the introduction of the oxopropanenitrile side chain in a controlled manner.

Rhodium-catalyzed processes, in particular, offer significant potential. Research into rhodium-catalyzed cycloadditions and C-H activation could provide new entries into functionalized cyclobutane cores. oup.comacs.org For example, rhodium(I) catalysts have been shown to mediate the reaction of cyclobutanones with various nucleophiles. oup.com The development of chiral rhodium catalysts could enable enantioselective syntheses of valuable derivatives. nih.govwikipedia.org

Palladium catalysis also presents opportunities. While palladium-catalyzed methods for β-ketonitrile synthesis from dinitriles have been reported, tailoring these systems for substrates containing a cyclobutane moiety is a necessary next step. organic-chemistry.org This would involve ligand design and reaction optimization to ensure high efficiency and selectivity.

Furthermore, biocatalysis offers a green and highly selective alternative. The use of engineered enzymes, such as the carbonyl reductase mutants mentioned previously, for the stereoselective reduction of the ketone functionality is a prime example. google.com Future research could focus on discovering or engineering other enzymes, such as nitrilases or transaminases, that can act on this compound or its precursors.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of molecules like this compound. These computational tools can accelerate various stages of the research and development pipeline.

One key application is in the prediction of bioactivity. ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential targets and efficacy of new compounds. github.comnih.govnih.govbiorxiv.orgresearchgate.net For this compound, ML models could be used to screen virtual libraries of its analogues against various protein targets, prioritizing the most promising candidates for synthesis and experimental testing.

AI can also play a crucial role in designing novel synthetic pathways. Retrosynthesis prediction tools, powered by machine learning, can suggest efficient and innovative routes to complex molecules. This could help overcome some of the synthetic challenges associated with functionalized cyclobutane systems.

Furthermore, generative AI models can be employed to design novel inhibitors with desired properties. By learning the structural features required for binding to a specific biological target, these models can generate new molecular structures, including those with a cyclobutyl-ketonitrile scaffold, that are optimized for potency and selectivity. nih.govbiorxiv.org For instance, generative AI has been used to design novel inhibitors for challenging targets like the β-secretase (BACE1) enzyme in Alzheimer's disease. nih.gov

Advancements in Sustainable and Scalable Synthesis of this compound Analogues

Ensuring that the synthesis of this compound and its analogues is both sustainable and scalable is a critical challenge for their potential future applications. This involves the use of greener solvents, renewable starting materials, and energy-efficient processes.

One promising approach is the use of biorenewable building blocks. For example, a novel cyclobutane-containing diacid has been synthesized from sorbic acid, which can be derived from biomass, using a clean and efficient photocycloaddition. nih.govnih.gov Exploring similar photochemical strategies starting from biorenewable precursors could provide a sustainable route to the cyclobutane core of the target molecule.

The development of catalytic processes that operate under milder conditions and with lower catalyst loadings is another key aspect of sustainable synthesis. Research into highly active and recyclable catalysts, including both transition metal complexes and biocatalysts, will be essential. nih.gov

For scalability, continuous flow chemistry offers significant advantages over traditional batch processes. Flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. The development of robust and efficient flow-based synthetic methods for this compound analogues will be a crucial step towards their potential industrial production.

常见问题

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography provide unambiguous structural assignments. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。